![molecular formula C16H15Cl2NO3S B4757370 methyl 2-[(3,5-dichlorobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B4757370.png)
methyl 2-[(3,5-dichlorobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate
Overview
Description
Methyl 2-[(3,5-dichlorobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate is a synthetic compound that belongs to the class of carboxylates. It is commonly referred to as DCT and is used in scientific research for various purposes.
Mechanism of Action
The mechanism of action of DCT is not fully understood, but it is believed to involve the inhibition of enzymes and the induction of apoptosis in cancer cells. DCT has been shown to bind to the active site of acetylcholinesterase and butyrylcholinesterase, inhibiting their activity. This inhibition can lead to increased levels of acetylcholine in the brain, which can have various effects on the nervous system.
Biochemical and Physiological Effects:
DCT has been shown to have various biochemical and physiological effects, including the inhibition of enzymes, induction of apoptosis, and modulation of neurotransmitter levels. It has also been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using DCT in lab experiments is its high yield and purity. It is also relatively easy to synthesize and purify. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for the use of DCT in scientific research. One area of interest is its potential as a therapeutic agent for the treatment of Alzheimer's disease. DCT has been shown to inhibit the activity of acetylcholinesterase, which is a target for Alzheimer's drugs. Another area of interest is its potential as an anticancer agent. Further research is needed to fully understand the mechanism of action of DCT and its potential applications in various fields of research.
Conclusion:
In conclusion, DCT is a synthetic compound that has various applications in scientific research. Its synthesis method is relatively simple, and it has been shown to have potential as a therapeutic agent for various diseases. Further research is needed to fully understand its mechanism of action and potential applications.
Scientific Research Applications
DCT has been used in various scientific research studies, including cancer research, drug discovery, and enzyme inhibition. It has been shown to inhibit the activity of several enzymes, including acetylcholinesterase and butyrylcholinesterase. DCT has also been investigated for its potential anticancer properties, as it has been shown to induce apoptosis in cancer cells.
properties
IUPAC Name |
methyl 2-[(3,5-dichlorobenzoyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO3S/c1-4-12-8(2)23-15(13(12)16(21)22-3)19-14(20)9-5-10(17)7-11(18)6-9/h5-7H,4H2,1-3H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WREGYPDYLQUNJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC(=CC(=C2)Cl)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-{[(3,5-dichlorophenyl)carbonyl]amino}-4-ethyl-5-methylthiophene-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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